molecular formula C19H18O4 B5229797 4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid

4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid

Cat. No.: B5229797
M. Wt: 310.3 g/mol
InChI Key: HBZVOJXYDMFRHJ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a naphthalene ring system with methyl and phenyl substituents, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid can be achieved through several methods. One common approach involves the visible light-mediated synthesis of 4-aryl-1,2-dihydronaphthalene derivatives via single-electron oxidation or metal-hydride atom transfer (MHAT) from methylenecyclopropanes . This method utilizes photoredox catalysis and cobalt catalysis in acetonitrile (MeCN) with triethylamine trihydrofluoride (Et3N·3HF) to achieve fluorination of methylenecyclopropanes, resulting in the desired dihydronaphthalene derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the dihydronaphthalene ring to a fully saturated naphthalene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated naphthalene derivatives.

Scientific Research Applications

4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of aldosterone synthase, the compound binds to the enzyme’s active site, preventing the conversion of substrates into aldosterone. This inhibition can lead to reduced aldosterone levels, which is beneficial in treating conditions like heart failure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of both methyl and phenyl groups on the naphthalene ring enhances its versatility in synthetic applications and its potential as a pharmacologically active compound.

Properties

IUPAC Name

4-methyl-4-phenyl-1,3-dihydronaphthalene-2,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-18(14-8-3-2-4-9-14)12-19(16(20)21,17(22)23)11-13-7-5-6-10-15(13)18/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVOJXYDMFRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2=CC=CC=C21)(C(=O)O)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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